molecular formula C8H13F3N2O4S B1464168 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid CAS No. 1178275-82-5

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid

Cat. No.: B1464168
CAS No.: 1178275-82-5
M. Wt: 290.26 g/mol
InChI Key: LZFXZFCBIQMKCA-UHFFFAOYSA-N
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Description

This compound is a fluorinated piperidine derivative featuring a sulfamoyl group linked to a trifluoroethyl substituent. The trifluoroethyl group is known to enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, which reduces basicity and improves membrane permeability .

Properties

IUPAC Name

1-(2,2,2-trifluoroethylsulfamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-2-6(4-13)7(14)15/h6,12H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFXZFCBIQMKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)NCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents : The sulfamoyl group in this compound can enhance antibacterial activity. Research indicates that derivatives of sulfamoyl piperidine compounds exhibit significant efficacy against a range of bacterial strains. The trifluoroethyl moiety may also contribute to improved pharmacokinetics and bioavailability.

Potential Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid may possess anticancer properties. The structural modifications can lead to compounds that inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science

Fluorinated Polymers : The incorporation of fluorinated groups into polymers can significantly enhance their thermal stability and chemical resistance. Research is ongoing into using this compound as a building block for new fluorinated materials that could be used in coatings and advanced materials.

Biological Research

Biological Probes : Due to its unique structure, this compound can serve as a biological probe in cellular studies. Its ability to interact with specific cellular targets allows researchers to study cellular processes and signaling pathways.

Agrochemicals

Pesticide Development : The compound's structure suggests potential use in developing new pesticides with enhanced efficacy and reduced environmental impact. Fluorinated compounds often exhibit improved activity against pests while maintaining lower toxicity to non-target organisms.

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfamoyl piperidine derivatives and tested their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that the introduction of the trifluoroethyl group significantly increased the antibacterial potency compared to non-fluorinated analogs .

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer effects of sulfamoyl piperidine derivatives demonstrated that specific modifications resulted in compounds capable of inhibiting cancer cell proliferation in vitro. The study highlighted the role of the trifluoroethyl group in enhancing selectivity towards cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural attributes and properties of the target compound with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
1-(N-(2,2,2-Trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid C8H11F3N2O4S 288.25 Sulfamoyl, trifluoroethyl, carboxylic acid High metabolic stability, enhanced bioavailability
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 tert-Butoxycarbonyl, phenyl, carboxylic acid Steric bulk from tert-butyl group; used in peptide synthesis
3-Piperidinecarboxylic acid C6H11NO2 129.16 Piperidine ring, carboxylic acid Simple structure; foundational for derivatization
1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine-3-carboxylic acid C13H13F3N2O4 318.25 Nitro, trifluoromethyl, carboxylic acid Electron-withdrawing groups enhance reactivity
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide C19H19F4N3O 381.37 Trifluoroethyl, pyridinecarboxamide Dual fluorinated groups; potential CNS activity

Key Differences and Implications

Trifluoroethyl vs. tert-Butyl Groups :

  • The trifluoroethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to the tert-butyl group in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. This difference is critical for drug half-life and tissue penetration .
  • The tert-butyl group provides steric shielding but lacks fluorine’s electronic effects, making it less effective in modulating pKa .

Sulfamoyl vs. Nitro groups (e.g., in 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine-3-carboxylic acid) increase electrophilicity, which may enhance reactivity but also toxicity risks .

Bioavailability and Solubility :

  • Fluorination generally reduces basicity of adjacent amines, increasing solubility at physiological pH. This is evident in the target compound and 6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide .
  • Unfluorinated analogs like 3-Piperidinecarboxylic acid exhibit higher polarity but lower membrane permeability .

Preparation Methods

Preparation of Piperidine-3-carboxylic Acid Core

A key intermediate in the synthesis is piperidine-3-carboxylic acid (nipecotic acid). According to a detailed patent (CN102174011A), nipecotic acid can be efficiently prepared by catalytic hydrogenation of 3-pyridinecarboxylic acid under controlled conditions:

  • Catalyst: Palladium on charcoal (Pd/C), with palladium content around 5%
  • Solvent: Water
  • Ratios: 3-pyridinecarboxylic acid : water : Pd/C = 1 : 5–8 : 0.01–0.05 by weight
  • Procedure:
    • Replace oxygen with nitrogen to create an inert atmosphere
    • Hydrogenate at 90–100 °C under 4–5 MPa hydrogen pressure for 3–4 hours
    • Filter to remove catalyst
    • Remove about 50% moisture under reduced pressure
    • Cool to 30 °C, add methanol to precipitate nipecotic acid
    • Further cool to 0 °C and isolate by centrifugation
  • Yield: Approximately 85% molar yield relative to starting material
  • Purity: 98–102%, melting point 273–278 °C

This hydrogenation method offers a robust approach to obtaining the piperidine-3-carboxylic acid scaffold necessary for subsequent functionalization.

Purification and Salt Formation

  • The crude product is often converted to a hydrochloride salt by dissolving in diethyl ether with a small amount of ethyl acetate, followed by saturation with hydrogen chloride gas until acidic pH is reached. The salt precipitates and is isolated by filtration.
  • Recrystallization from isopropanol and diethyl ether with decolorizing charcoal treatment yields a pure white hydrochloride salt with a sharp melting point, indicating high purity.

Summary Table of Preparation Parameters

Step Conditions/Details Notes
Hydrogenation of 3-pyridinecarboxylic acid Pd/C catalyst, water solvent, 90–100 °C, 4–5 MPa H2, 3–4 h Produces piperidine-3-carboxylic acid (nipecotic acid) with ~85% yield
Sulfamoyl group introduction Reaction of piperidine amine with 2,2,2-trifluoroethyl sulfonyl chloride, base (e.g., triethylamine), solvent glyme or similar Forms sulfamoyl linkage with trifluoroethyl substituent
Salt formation and purification Dissolution in diethyl ether + ethyl acetate, saturation with HCl gas, filtration, recrystallization from isopropanol/diethyl ether Yields pure hydrochloride salt with defined melting point

Research Findings and Considerations

  • The hydrogenation step is critical for ensuring the correct piperidine ring saturation and carboxylic acid positioning. Control of temperature, pressure, and catalyst loading is essential for high yield and purity.
  • The sulfonamide formation must be conducted under anhydrous and inert conditions to prevent hydrolysis of sulfonyl chlorides and to maximize coupling efficiency.
  • The trifluoroethyl group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical contexts.
  • Recrystallization and salt formation steps are vital for obtaining a stable, pure compound suitable for further pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid, and how can researchers optimize yield?

A multi-step synthesis approach is typical for this compound. For example, analogous fluorinated piperidine derivatives are synthesized via palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C) . Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios of reagents. Post-reaction workup, such as acid hydrolysis (e.g., HCl/water at 93–96°C), is critical for deprotection and carboxylate group formation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves trifluoroethyl and piperidine ring signals. For example, trifluoroacetic acid derivatives require careful peak assignment due to splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₀F₃NO₃ derivatives show peaks at m/z 225.1651 ).
  • HPLC : Purity assessment (≥95%) using reverse-phase columns with UV detection at 210–254 nm .

Q. How does the compound’s solubility profile influence experimental design?

The sulfamoyl and carboxylic acid groups confer pH-dependent solubility:

  • Aqueous buffers : Soluble in alkaline conditions (pH >8) due to deprotonation.
  • Organic solvents : Moderate solubility in DMSO or DMF for in vitro assays.
    Note: Hygroscopic properties require anhydrous storage to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for derivatives of this compound?

The ICReDD framework combines quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to model reaction mechanisms. For example:

  • Reaction Path Search : Identifies intermediates and transition states for sulfamoyl group activation.
  • Machine Learning : Prioritizes reaction conditions (e.g., solvent, catalyst) from historical datasets .

Q. How can researchers resolve contradictions in kinetic vs. thermodynamic product distribution during synthesis?

  • Variable Temperature Studies : Monitor reaction progression via in-situ FTIR or Raman spectroscopy.
  • Controlled Reagent Addition : Slow addition of trifluoroethylating agents minimizes side reactions (e.g., over-sulfonation) .
  • Computational Validation : Compare DFT-predicted activation energies with experimental yields .

Q. What strategies mitigate challenges in detecting trace impurities during quality control?

  • LC-MS/MS : Detects sulfonamide-related byproducts (e.g., mlz shifts from incomplete trifluoroethylation).
  • 2D NMR : Assigns stereochemistry and identifies diastereomers (common in piperidine derivatives) .
  • Spiking Experiments : Introduce suspected impurities (e.g., des-trifluoroethyl analogs) as reference standards .

Methodological Considerations Table

Research AspectKey TechniqueExample ApplicationReference
Synthesis OptimizationPd-catalyzed couplingMulti-step trifluoroethylation
Computational ModelingDFT/ML integrationReaction path prediction
Impurity AnalysisLC-MS/MSTrace byproduct detection
Solubility ProfilingpH titrationBuffer compatibility testing

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid

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